molecular formula C9H10BrN3 B11716609 6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine

6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine

Cat. No.: B11716609
M. Wt: 240.10 g/mol
InChI Key: UMRSCAVJDOPCHC-UHFFFAOYSA-N
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Description

6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research . The structure of this compound includes a bromine atom at the 6th position, an ethyl group at the 8th position, and a methyl group at the 2nd position, making it a unique and valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in high yields and environmentally benign conditions . The reaction conditions include:

    Microwave Irradiation: Fast and clean synthesis.

    Condensation Reaction: Involves α-bromocarbonyl compounds and 2-aminopyridine derivatives.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow systems and microreactor-based synthesis, which allow for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution Reactions: Often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various halogenated derivatives .

Scientific Research Applications

6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

  • 8-Chloro-2-ethylimidazo[1,2-A]pyrazine
  • 6-Bromo-8-methylimidazo[1,2-a]pyridine
  • 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine

Comparison: 6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C9H10BrN3/c1-3-7-9-11-6(2)4-13(9)5-8(10)12-7/h4-5H,3H2,1-2H3

InChI Key

UMRSCAVJDOPCHC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN2C1=NC(=C2)C)Br

Origin of Product

United States

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